molecular formula C5H6N4O3 B1586092 1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 92534-72-0

1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B1586092
CAS RN: 92534-72-0
M. Wt: 170.13 g/mol
InChI Key: OZIJRCYSJKCNNZ-UHFFFAOYSA-N
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Patent
US08828990B2

Procedure details

This compound was prepared following the method described in WO2008/071650. To a stirred solution of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.27 g, 9.06 mmol) in acetonitrile (35.6 mL) refluxed at 100° C. was added N,N-carbonyldimidazole (1.91 g, 11.78 mmol, 1.3 eq.) proportion wise over 1 hour. The reaction mixture was stirred at 100° C. under N2 for 18 hours. The resultant precipitate was filtered, rinsed well with cold acetonitrile, and pumped dry on high-vac to yield 1.38 g (91.5%) of a white solid. 1H NMR (DMSO-d6, 500 MHz) δ ppm 11.04 (broad d, 2H), 7.34 (s, 1H), 4.04 (s, 3H).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Yield
91.5%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:10]([O-])=O)[CH:4]=[N:3]1.C1N=CN([C:18](N2C=NC=C2)=[O:19])C=1>C(#N)C>[CH3:1][N:2]1[C:6]2[C:7](=[O:8])[NH:9][C:18](=[O:19])[NH:10][C:5]=2[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
CN1N=CC(=C1C(=O)N)[N+](=O)[O-]
Name
Quantity
35.6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. under N2 for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
rinsed well with cold acetonitrile
CUSTOM
Type
CUSTOM
Details
pumped dry on high-vac

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1N=CC=2NC(NC(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.